molecular formula C10H16O B012993 2,2,5-Trimethyl-4-cyclohepten-1-one CAS No. 19822-67-4

2,2,5-Trimethyl-4-cyclohepten-1-one

Cat. No. B012993
CAS RN: 19822-67-4
M. Wt: 152.23 g/mol
InChI Key: SKKTZNHVYFHGDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,5-Trimethyl-4-cyclohepten-1-one (TCH) is a cyclic ketone that is widely used in the field of chemical research due to its unique chemical properties. TCH is a colorless liquid that has a strong odor and is commonly used as a flavoring agent in the food industry. However, its main application is in the field of scientific research, where it is used as a reagent for the synthesis of various compounds.

Scientific Research Applications

Organic Synthesis Applications

  • Ring Expansion Techniques : A study by Ito et al. (2003) explores the one-carbon ring expansion of cycloalkanones to conjugated cycloalkenones, specifically focusing on 2-cyclohepten-1-one as a product. This process involves reactants like diethylzinc and diiodomethane and intermediates such as 1-trimethylsilyloxycyclohexene and 1-trimethylsilyloxybicyclo[4.1.0]heptane, highlighting the chemical versatility of cycloalkenones (Ito et al., 2003).

  • Cyclization and Rearrangement Reactions : Shook et al. (1993) reported on the stereocontrolled double ring expansion of fused allylidenecyclopropanes, providing a novel route to hydroazulenes and other fused bicyclic systems. This research demonstrates the potential of cycloheptenones in complex molecular rearrangements (Shook et al., 1993).

Chemical Properties and Reactions

  • Functionalization and Building Blocks : Pitsch et al. (2001) presented a two-step synthesis of a functionalized and chiral cyclohepten-one, which can serve as a useful building block in synthesis. This highlights the role of cycloheptenones in creating chiral and functionalized molecules for broader applications (Pitsch et al., 2001).

  • Metallacycle Formation in Catalysis : Emrich et al. (1997) identified η5-Cyclopentadienyl-stabilized metallacyclopentane and -cycloheptane derivatives of chromium, supporting a metallacyclic mechanism in the chromium-catalyzed selective trimerization of ethylene. This study illustrates the role of cycloheptenones in metallacycle formation, which is crucial in catalytic processes (Emrich et al., 1997).

Molecular Dynamics and Structural Analysis

  • Dynamic Properties and Equilibrium Studies : Gridnev et al. (1998) synthesized cycloheptatrienyl(dipropyl)borane and studied its dynamic properties and equilibrium with 7-dipropylborylnorcaradiene, providing insights into the thermodynamic parameters and activation barriers. This research offers an understanding of the dynamic nature of cycloheptenones under various conditions (Gridnev et al., 1998).

  • Photochemistry and Structural Analysis : The study by Bunce et al. (1991) on the photochemistry of cis-4,4-diphenyl-2-cyclohepten-1-one reveals the unique behavior of this compound under irradiation, leading to cycloaddition products and providing insights into the structure and stereochemistry of photochemically-derived cycloheptenone dimers (Bunce et al., 1991).

properties

CAS RN

19822-67-4

Product Name

2,2,5-Trimethyl-4-cyclohepten-1-one

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

2,2,5-trimethylcyclohept-4-en-1-one

InChI

InChI=1S/C10H16O/c1-8-4-5-9(11)10(2,3)7-6-8/h6H,4-5,7H2,1-3H3

InChI Key

SKKTZNHVYFHGDC-UHFFFAOYSA-N

SMILES

CC1=CCC(C(=O)CC1)(C)C

Canonical SMILES

CC1=CCC(C(=O)CC1)(C)C

Other CAS RN

19822-67-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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